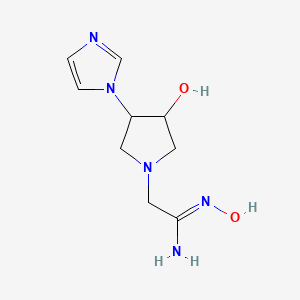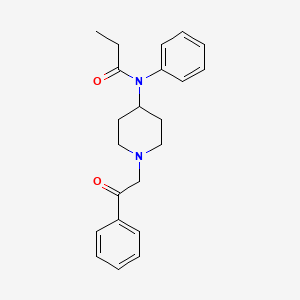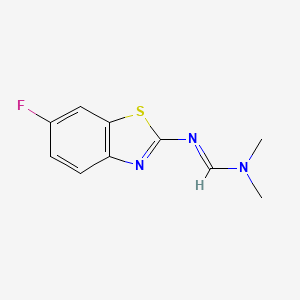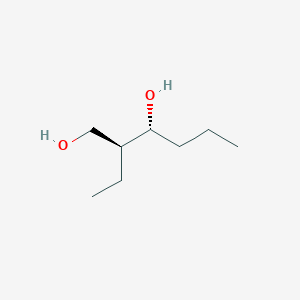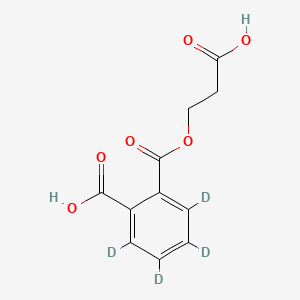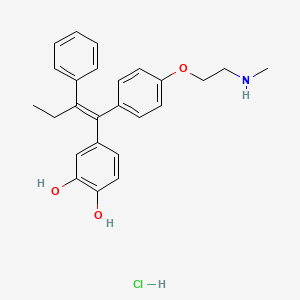
N-Demethyl-3,4-dihydroxytamoxifen Hydrochloride(Z,E mixture)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Demethyl-3,4-dihydroxytamoxifen Hydrochloride (Z,E mixture): is a metabolite of Tamoxifen, a well-known selective estrogen receptor modulator (SERM). This compound is significant in the field of neurology and oncology research due to its role as a protein kinase C inhibitor and anti-angiogenetic factor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Demethyl-3,4-dihydroxytamoxifen Hydrochloride (Z,E mixture) typically involves the demethylation of Tamoxifen followed by hydroxylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: N-Demethyl-3,4-dihydroxytamoxifen Hydrochloride (Z,E mixture) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent form or other reduced states.
Substitution: This involves the replacement of functional groups with other atoms or groups, often under the influence of catalysts.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Catalysts like palladium on carbon (Pd/C) or other transition metals are frequently employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-Demethyl-3,4-dihydroxytamoxifen Hydrochloride (Z,E mixture) is used as a reference standard and in the study of reaction mechanisms involving SERMs .
Biology: In biological research, this compound is utilized to study its effects on protein kinase C and its role in cellular signaling pathways .
Medicine: In medical research, it is investigated for its potential therapeutic effects in cancer treatment, particularly in breast cancer, due to its anti-angiogenetic properties .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs targeting estrogen receptors and related pathways .
Mecanismo De Acción
N-Demethyl-3,4-dihydroxytamoxifen Hydrochloride (Z,E mixture) exerts its effects primarily through the inhibition of protein kinase C, which plays a crucial role in cell signaling and proliferation. By inhibiting this enzyme, the compound can disrupt various cellular processes, including angiogenesis and tumor growth. The molecular targets include estrogen receptors and other proteins involved in cell cycle regulation .
Comparación Con Compuestos Similares
Tamoxifen: The parent compound, widely used as a SERM in breast cancer treatment.
4-Hydroxytamoxifen: Another metabolite of Tamoxifen with similar estrogen receptor modulating properties.
Endoxifen: A potent metabolite of Tamoxifen with enhanced anti-estrogenic effects.
Uniqueness: N-Demethyl-3,4-dihydroxytamoxifen Hydrochloride (Z,E mixture) is unique due to its specific demethylated and hydroxylated structure, which imparts distinct biochemical properties. Its ability to inhibit protein kinase C and its role as an anti-angiogenetic factor set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C25H28ClNO3 |
|---|---|
Peso molecular |
425.9 g/mol |
Nombre IUPAC |
4-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C25H27NO3.ClH/c1-3-22(18-7-5-4-6-8-18)25(20-11-14-23(27)24(28)17-20)19-9-12-21(13-10-19)29-16-15-26-2;/h4-14,17,26-28H,3,15-16H2,1-2H3;1H/b25-22+; |
Clave InChI |
NPBPSJLXVIDOBU-OSMRDGEFSA-N |
SMILES isomérico |
CC/C(=C(/C1=CC=C(C=C1)OCCNC)\C2=CC(=C(C=C2)O)O)/C3=CC=CC=C3.Cl |
SMILES canónico |
CCC(=C(C1=CC=C(C=C1)OCCNC)C2=CC(=C(C=C2)O)O)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


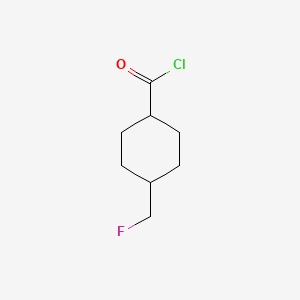
![7-[(4aS,7aS)-6-oxido-3,4,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridin-6-ium-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13431393.png)


![tert-butyl (3S)-4-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13431411.png)
![3-dodecyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13431413.png)
![[2,6-Difluoro-4-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13431427.png)
